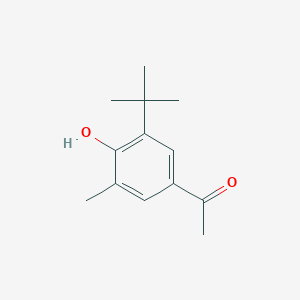
1-(3-Tert-butyl-4-hydroxy-5-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-t-Butyl-4’-hydroxy-5’-methylacetophenone is an organic compound known for its unique chemical structure and properties It is a derivative of acetophenone, featuring a tert-butyl group, a hydroxyl group, and a methyl group attached to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-t-Butyl-4’-hydroxy-5’-methylacetophenone typically involves the Friedel-Crafts acylation of 3-tert-butyl-4-hydroxy-5-methylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:
3-tert-Butyl-4-hydroxy-5-methylphenol+Acetyl chlorideAlCl33’-t-Butyl-4’-hydroxy-5’-methylacetophenone+HCl
Industrial Production Methods
In an industrial setting, the production of 3’-t-Butyl-4’-hydroxy-5’-methylacetophenone may involve continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
化学反応の分析
Types of Reactions
3’-t-Butyl-4’-hydroxy-5’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 3’-t-Butyl-4’-hydroxy-5’-methylbenzoic acid.
Reduction: Formation of 3’-t-Butyl-4’-hydroxy-5’-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
3’-t-Butyl-4’-hydroxy-5’-methylacetophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.
作用機序
The mechanism of action of 3’-t-Butyl-4’-hydroxy-5’-methylacetophenone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-tert-Butyl-4-hydroxyanisole: Similar structure but with a methoxy group instead of a hydroxyl group.
4-Hydroxy-3-methylacetophenone: Lacks the tert-butyl group, resulting in different reactivity and properties.
3-tert-Butyl-4-hydroxy-5-methylphenyl sulfide: Contains a sulfur atom, leading to different chemical behavior.
Uniqueness
3’-t-Butyl-4’-hydroxy-5’-methylacetophenone is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of the tert-butyl group enhances its steric properties, making it less prone to certain reactions compared to its analogs. This uniqueness makes it valuable in various applications where specific reactivity and stability are required.
特性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
1-(3-tert-butyl-4-hydroxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C13H18O2/c1-8-6-10(9(2)14)7-11(12(8)15)13(3,4)5/h6-7,15H,1-5H3 |
InChIキー |
UPFKFIIOOUZJSH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















